
2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related acetonitrile derivatives is well-documented. For instance, the synthesis of (diethoxyphosphoryl)acetonitrile oxide and its cycloaddition to olefins to produce 3,5-disubstituted 2-isoxazolines is described, highlighting the versatility of acetonitrile derivatives in cycloaddition reactions . Another paper details the synthesis of 2-(2-hydroxyphenyl)acetonitriles through the reaction of trimethylsilyl cyanide with o-quinone methides, demonstrating the reactivity of acetonitrile in nucleophilic addition reactions . Additionally, the electrochemical generation of cyanomethyl anion from acetonitrile for the synthesis of 5-imino-4-thioxo-2-imidazolidinones showcases the utility of acetonitrile as an electrogenerated base .
Molecular Structure Analysis
While the molecular structure of the specific compound is not analyzed in the provided papers, the structure of similar compounds, such as 2-(6-methoxybenzo(d)thiazol-2-ylamino)-2-phenyl acetonitrile ligand complexes, is characterized using various techniques including FTIR and electronic spectral analysis . These methods could be applied to the compound of interest to deduce its molecular structure and coordination geometries.
Chemical Reactions Analysis
The papers describe various chemical reactions involving acetonitrile derivatives. For example, the ring transformation reaction of 4-(methylthio)-2-oxo-6-aryl-2H-pyrane-3-carbonitriles to produce (2-phenyl-4H-benzopyrimedo[2,1-b]-thiazol-4-yliden)acetonitrile derivatives indicates the potential for acetonitrile to participate in ring transformation reactions . The synthesis of metal complexes with acetonitrile ligands further suggests that the compound may also form complexes with transition metals .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetonitrile derivatives can be inferred from the synthesis and characterization of related compounds. For instance, the non-electrolytic nature of metal complexes with acetonitrile ligands in ethanol suggests that similar acetonitrile derivatives might also exhibit non-electrolytic behavior in certain solvents . The reactivity of acetonitrile derivatives with various functional groups, as seen in the synthesis of 3,5-disubstituted 2-isoxazolines, indicates that the compound of interest may also possess diverse reactivity profiles .
Applications De Recherche Scientifique
Pharmacophore Design and Kinase Inhibition
Compounds with tri- and tetra-substituted imidazole scaffolds, similar to the query compound, have been identified as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is implicated in proinflammatory cytokine release. This includes a comprehensive review of their design, synthesis, and activity studies, emphasizing the potential of these compounds in treating inflammatory diseases by inhibiting specific kinases involved in cytokine release pathways (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Antimicrobial Properties and Environmental Persistence
Another significant area of research is the environmental occurrence, toxicity, and degradation of antimicrobial agents such as triclosan, which shares structural similarities with imidazole derivatives. This review focuses on triclosan's environmental impact, mechanisms of degradation, and formation of potentially toxic by-products, providing insights into how structurally similar compounds might behave in environmental contexts (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).
Enzymatic Treatment of Organic Pollutants
The use of oxidoreductive enzymes in the treatment of organic pollutants, facilitated by redox mediators, has been reviewed. This approach enhances the degradation efficiency of recalcitrant compounds, suggesting that imidazole derivatives could potentially play a role in environmental remediation technologies by acting as substrates or inhibitors of these enzymatic processes (Husain & Husain, 2007).
Antitumor Activity
Research on imidazole derivatives, including those structurally related to the query compound, has shown promising antitumor activities. Reviews of bis(2-chloroethyl)amino derivatives of imidazole and other related structures have highlighted their potential as new antitumor drugs, indicating that structural modifications can yield compounds with significant biological properties against various cancer types (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Reactivity and Chemical Transformations
The reactivity and chemical transformations of 1,2,4-triazole-3-thione derivatives, closely related to the query compound, have been summarized in a literature review. This includes insights into synthetic methodologies and the pharmacological implications of these derivatives, shedding light on new synthetic routes and potential medicinal applications (Kaplaushenko, 2019).
Propriétés
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O2S/c1-26-15-6-2-13(3-7-15)17-12-24-18(28-11-10-23)25(17)14-4-8-16(9-5-14)27-19(20,21)22/h2-9,12H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEMWKCXCFXZCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-Oxo-3-thiophen-2-ylpyridazin-1-yl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2499853.png)
![[Benzotriazol-1-yl(phenyl)methyl]-trimethylsilane](/img/structure/B2499855.png)
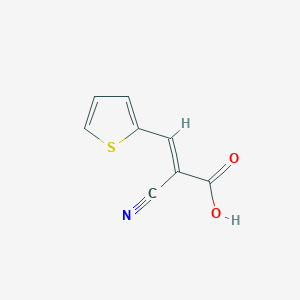

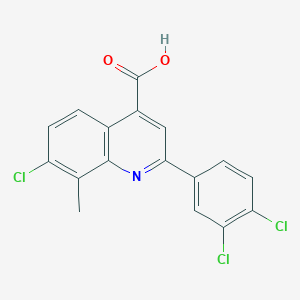
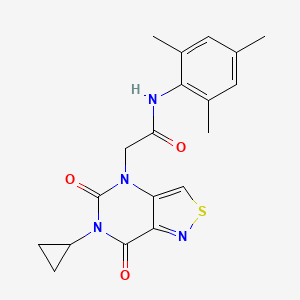
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)isobutyramide](/img/structure/B2499864.png)

![1-methyl-N-{4-[(4-methylbenzyl)amino]-4-oxobutyl}-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2499868.png)
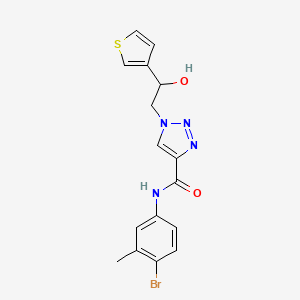
![Methyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2499870.png)
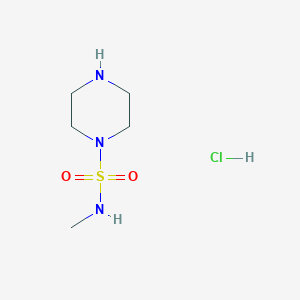
![N'-(4-chlorobenzo[d]thiazol-2-yl)propionohydrazide](/img/structure/B2499872.png)